2-(2-adamantylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2-Adamantylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that belongs to the class of adamantane derivatives. Adamantane derivatives are known for their unique structural properties, which include a rigid, diamond-like framework. This particular compound features a boron-containing dioxaborolane ring, which imparts unique reactivity and stability characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-adamantylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of adamantylidene precursors with boronic acid derivatives. One common method includes the use of 2-(bromomethylene)adamantane as a starting material, which is reacted with potassium tert-butoxide in the presence of a boronic acid derivative to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Adamantylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form adamantylidene oxide derivatives.
Reduction: Reduction reactions can yield adamantylidene alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve halogenated reagents or organometallic compounds.
Major Products Formed: The major products formed from these reactions include adamantylidene oxides, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(2-Adamantylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex adamantane derivatives and polymers.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and stability.
Medicine: Adamantane derivatives have shown potential in antiviral and anticancer research, and this compound may serve as a precursor for developing new pharmaceuticals.
Industry: The compound’s stability and reactivity make it useful in the production of high-energy fuels and advanced materials
Mechanism of Action
The mechanism of action of 2-(2-adamantylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with various molecular targets through its boron-containing dioxaborolane ring. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in organic synthesis. The compound’s rigid adamantane framework also contributes to its stability and reactivity, allowing it to participate in a wide range of chemical reactions .
Comparison with Similar Compounds
- 2-(2-Butene)-adamantane
- 3-(2-Butene)-adamantane
- 1,4-Di-(adamantyl)-butene-2
Comparison: Compared to these similar compounds, 2-(2-adamantylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the boron-containing dioxaborolane ring. This feature imparts distinct reactivity and stability characteristics, making it a valuable intermediate in organic synthesis and a candidate for various scientific research applications .
Properties
Molecular Formula |
C17H27BO2 |
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Molecular Weight |
274.2 g/mol |
IUPAC Name |
2-(2-adamantylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H27BO2/c1-16(2)17(3,4)20-18(19-16)10-15-13-6-11-5-12(8-13)9-14(15)7-11/h10-14H,5-9H2,1-4H3 |
InChI Key |
FBBGZWGYAOORLR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2C3CC4CC(C3)CC2C4 |
Origin of Product |
United States |
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